molecular formula C12H15N3O3 B6334848 3-Methyl-1-(4-nitrobenzoyl)piperazine CAS No. 1240575-11-4

3-Methyl-1-(4-nitrobenzoyl)piperazine

Cat. No. B6334848
CAS RN: 1240575-11-4
M. Wt: 249.27 g/mol
InChI Key: FCZWROLPEYUMCX-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-nitrobenzoyl)piperazine is an organic compound with the molecular formula C12H15N3O3 . It has a molecular weight of 249.27 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-Methyl-1-(4-nitrobenzoyl)piperazine, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecule contains a total of 34 bond(s). There are 19 non-H bond(s), 9 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amide(s) (aromatic), 1 secondary amine(s) (aliphatic), and 1 nitro group(s) (aromatic) .


Chemical Reactions Analysis

Piperazine derivatives show a wide range of biological and pharmaceutical activity. As a result, numerous methods have been reported for the synthesis of substituted piperazines .

properties

IUPAC Name

(3-methylpiperazin-1-yl)-(4-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-9-8-14(7-6-13-9)12(16)10-2-4-11(5-3-10)15(17)18/h2-5,9,13H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZWROLPEYUMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-nitrobenzoyl)piperazine

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